molecular formula C8H8BrN3O B2610074 (R)-1-(4-Bromophenyl)-2-azidoethanol CAS No. 169272-23-5

(R)-1-(4-Bromophenyl)-2-azidoethanol

Cat. No.: B2610074
CAS No.: 169272-23-5
M. Wt: 242.076
InChI Key: ZTVZXBMAYVQBAK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-Bromophenyl)-2-azidoethanol is a valuable enantiopure chiral building block in organic and medicinal chemistry. This compound belongs to the class of non-racemic 1,2-azido alcohols, which are well-established precursors for the synthesis of a broad variety of important enantiopure 1,2-amino alcohols . These amino alcohols are essential building blocks for the preparation of pharmaceutical products, particularly neuroactive compounds . The 4-bromophenyl moiety can facilitate further cross-coupling reactions, while the azido group serves as a protected amino functionality, making this molecule a versatile intermediate. The primary research application of this compound is its conversion into the corresponding 1,2-amino alcohol via reduction of the azide group. Methods such as reduction with triphenylphosphine (PPh3) in water/THF have been shown to proceed in high yield and with excellent enantiopurity retention, producing the valuable (R)-1-(4-Bromophenyl)-2-aminoethanol . The resulting chiral 1,2-aminoethanols are widely used as chiral auxiliaries, organic catalysts in asymmetric synthesis, and chiral ligands . Furthermore, azido alcohols like this one are key intermediates for the synthesis of unnatural amino acids and chiral triazole derivatives, which are important scaffolds in drug discovery . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2-azido-1-(4-bromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZXBMAYVQBAK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN=[N+]=[N-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects in the Synthesis of R 1 4 Bromophenyl 2 Azidoethanol

Control of Enantioselectivity and Diastereoselectivity in Formation

Achieving high enantioselectivity in the formation of (R)-1-(4-Bromophenyl)-2-azidoethanol is primarily accomplished through two main strategies: the resolution of a racemic mixture and direct asymmetric synthesis.

Chemoenzymatic Kinetic Resolution: One of the most effective and widely used methods for obtaining the desired (R)-enantiomer is the enzymatic kinetic resolution of racemic (±)-1-(4-Bromophenyl)-2-azidoethanol or its precursors. researchgate.net Lipases, particularly Lipase (B570770) B from Candida antarctica (CALB), have demonstrated exceptional efficiency and stereoselectivity in this regard. mdpi.com The process involves the selective acylation of one enantiomer from the racemic alcohol, leaving the other, desired enantiomer unreacted and thus enantiomerically enriched.

In a typical kinetic resolution, the racemic azido (B1232118) alcohol is subjected to transesterification using an acyl donor, such as vinyl acetate, in a non-polar organic solvent. CALB preferentially catalyzes the acylation of the (S)-enantiomer, producing (S)-1-(4-Bromophenyl)-2-azidoethyl acetate. This leaves the unreacted this compound with very high enantiomeric excess (ee), often exceeding 99%. researchgate.netnih.gov The efficiency of this separation allows for the isolation of the (R)-alcohol in high optical purity, although the theoretical maximum yield is 50%. mdpi.com

EnzymeSubstrateAcyl DonorSolventProductEnantiomeric Excess (ee)
Candida antarctica Lipase B (CALB)(±)-1-(4-Bromophenyl)-2-azidoethanolVinyl AcetateHexaneThis compound>99%
Candida antarctica Lipase B (CALB)(±)-Aryl ChlorohydrinsButyl ButanoateToluene(R)-Chlorohydrin96%
Pseudomonas fluorescens Lipase(±)-2-acetoxy-1-aryloxy-3-chloropropaneWater (Hydrolysis)Phosphate Buffer(R)-Chlorohydrin97%

Asymmetric Synthesis: Direct asymmetric synthesis provides a more atom-economical route to the target compound. A prevalent strategy involves the regioselective and stereospecific ring-opening of a prochiral or enantiopure epoxide. The synthesis of this compound can be achieved by the nucleophilic attack of an azide (B81097) ion on (S)-4-bromostyrene oxide. This reaction proceeds via an S_N2 mechanism, which results in a complete inversion of configuration at the attacked carbon center. nih.gov When the azide attacks the less sterically hindered terminal carbon of the (S)-epoxide, it leads to the formation of the desired this compound with high regioselectivity and enantiopurity. nih.gov

Alternative asymmetric methods include the use of chiral catalysts to control the stereochemical outcome of reactions. For instance, chiral Brønsted acids or metal complexes can catalyze the enantioselective addition of nucleophiles to carbonyl compounds or the asymmetric reduction of ketones. researchgate.netgoogle.com While less commonly reported specifically for this azido alcohol, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool for constructing chiral β-amino alcohols, a closely related class of compounds. westlake.edu.cn

Investigation of Stereochemical Inversion and Retention Mechanisms

In certain synthetic routes, it may be necessary to invert the stereocenter of a pre-existing chiral alcohol. This is a critical transformation for accessing one enantiomer from the other, more readily available one.

Stereochemical Inversion: The Mitsunobu reaction is a classic and highly reliable method for achieving the stereochemical inversion of secondary alcohols. chemistrysteps.com This reaction allows for the direct conversion of an (S)-alcohol into an (R)-azide. rsc.orgacs.org In this process, the alcohol is activated in situ by reagents such as triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activation forms an alkoxyphosphonium salt, which is an excellent leaving group. Subsequent nucleophilic attack by an azide source, such as hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA), proceeds via an S_N2 pathway, forcing a complete inversion of the stereocenter. acs.orgnih.gov This one-pot procedure transforms an (S)-alcohol into the corresponding (R)-azide with high fidelity. youtube.com

ReactionStarting MaterialReagentsNucleophileOutcome
Mitsunobu Reaction(S)-AlcoholPPh₃, DIAD/DEADHN₃ or DPPAInversion to (R)-Azide
S_N2 Displacement(R)-MesylateCesium AcetateAcetate ionInversion to (S)-Acetate
Epoxide Ring Opening(S)-EpoxideSodium AzideAzide ionInversion to (R)-Azido Alcohol

Chemical Reactivity and Functional Group Transformations of R 1 4 Bromophenyl 2 Azidoethanol

Transformations of the Hydroxyl Group

The secondary hydroxyl group in (R)-1-(4-Bromophenyl)-2-azidoethanol is a key site for synthetic modification. It can be protected, converted into other functional groups, or used to introduce new chiral centers.

The hydroxyl group can be readily converted into esters or ethers. These transformations are often employed to protect the alcohol during reactions at other parts of the molecule, or to introduce a functional handle for further elaboration.

Esterification is a common strategy, often achieved by reacting the alcohol with an acyl chloride, anhydride, or carboxylic acid. A particularly mild and selective method for the acylation of related β-azidoethanols is enzymatic catalysis. For instance, the kinetic resolution of racemic β-azidophenylethanols using lipase (B570770) from Candida antarctica has been demonstrated to produce enantiomerically enriched (R)-β-azidophenylethanols and their corresponding (S)-acetates. researchgate.net This enzymatic approach highlights a gentle method for ester formation that is compatible with the azide (B81097) functionality and preserves the stereochemical integrity of the chiral center. researchgate.netgoogle.com

Etherification, typically accomplished by reacting the corresponding alkoxide with an alkyl halide (Williamson ether synthesis), serves as another effective protecting strategy. Common ethers, such as the benzyl (B1604629) ether or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), can be formed under conditions that are generally compatible with the azide and bromophenyl groups. The choice of the specific ester or ether group depends on the desired stability and the conditions required for its subsequent removal.

Table 1: Examples of Hydroxyl Group Protection Strategies

Protection Type Reagent Example Protecting Group
Esterification Acetic Anhydride, Lipase Acetate (-OAc)
Etherification Benzyl Bromide, NaH Benzyl Ether (-OBn)

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-azido-1-(4-bromophenyl)ethan-1-one. This transformation is a key step in converting the chiral alcohol into a prochiral ketone, which can be useful for subsequent stereoselective reductions or for introducing nucleophiles at the carbonyl carbon.

A variety of oxidizing agents can be employed for this purpose. Chromium(VI)-based reagents, such as chromic acid supported on a polymer, have been shown to effectively oxidize the closely related substrate 4-bromophenyl ethanol (B145695) to 4-bromoacetophenone. asianpubs.orgasianpubs.org The use of polymer-supported reagents simplifies the workup procedure, as the chromium byproducts can be removed by simple filtration. asianpubs.org Other common oxidation methods, such as those employing Swern or Dess-Martin periodinane conditions, are also suitable and are known for their mildness and high yields, which would be compatible with the sensitive azide functional group.

Table 2: Common Oxidizing Agents for Secondary Alcohols

Reagent/System Typical Conditions Product
Polymer-supported Chromic Acid Stirring in a suitable solvent 2-azido-1-(4-bromophenyl)ethan-1-one
Swern Oxidation (Oxalyl chloride, DMSO, Et3N) Low temperature (-78 °C to rt) 2-azido-1-(4-bromophenyl)ethan-1-one

Reactivity of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

The bromophenyl group is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, allowing for the direct attachment of various aryl, vinyl, or alkyl groups. The azide and hydroxyl functionalities are generally well-tolerated under the conditions of these reactions. nih.gov

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is one of the most widely used methods for the formation of biaryl compounds. mdpi.com By selecting different boronic acids, a wide array of substituted biaryl structures can be synthesized from this compound.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valuable for the synthesis of arylalkynes, which are important precursors for many complex molecules and materials.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of the Bromophenyl Moiety

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Arylboronic acid (Ar'-B(OH)2) Pd(PPh3)4, K3PO4 Biaryl derivative

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism by which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction has specific electronic requirements. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group (in this case, the bromine atom). chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org The substituent on the phenyl ring of this compound is a -CH(OH)CH2N3 group. This group is not a strong electron-withdrawing group and therefore does not sufficiently activate the ring towards nucleophilic attack. Consequently, under typical SNAr conditions, this compound is not expected to be reactive. The displacement of the bromide via an SNAr mechanism is considered an unfavorable and unlikely reaction pathway for this particular substrate.

Applications of R 1 4 Bromophenyl 2 Azidoethanol As a Chiral Synthon in Organic Synthesis

Precursor for Enantiopure Vicinal Amino Alcohols

Enantiopure vicinal amino alcohols (compounds with an alcohol and an amine on adjacent carbons) are fundamental structural motifs in numerous natural products and active pharmaceutical ingredients. nih.govacs.orgnih.gov (R)-1-(4-Bromophenyl)-2-azidoethanol serves as a direct and reliable precursor for the synthesis of the corresponding enantiopure 1,2-amino alcohol, (R)-2-amino-1-(4-bromophenyl)ethanol.

The key transformation is the reduction of the azide (B81097) group to a primary amine. This conversion is highly efficient and, critically, proceeds without affecting the stereocenter at the adjacent carbon, thus preserving the enantiopurity of the molecule. Several methods are available for this reduction, with the Staudinger reaction being a common choice. This reaction typically involves treatment of the azide with triphenylphosphine (B44618) (PPh₃) followed by hydrolysis to yield the amine. researchgate.net Catalytic hydrogenation is another effective method. The resulting amino alcohol is a valuable building block for further synthetic elaborations. nih.goviwu.edu

Table 1: Synthesis of (R)-2-amino-1-(4-bromophenyl)ethanol

Starting Material Transformation Product Common Reagents Key Feature

Building Block for Chiral Aziridines

Chiral aziridines are strained, three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain makes them valuable synthetic intermediates, as they can undergo regioselective and stereoselective ring-opening reactions to introduce nitrogen-containing functionalities into molecules. ru.nlorganic-chemistry.orgbaranlab.org They are key components in the synthesis of alkaloids, amino acids, and β-lactam antibiotics. ru.nl

This compound can be converted into a chiral aziridine through an intramolecular cyclization process. organic-chemistry.orgresearchgate.net The synthesis generally involves two key steps:

Activation of the Hydroxyl Group : The alcohol is converted into a good leaving group, typically by reaction with sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl) to form a tosylate or mesylate ester.

Intramolecular Cyclization : The azide group is then converted into a nucleophile, which displaces the leaving group on the adjacent carbon to form the aziridine ring. A common method to achieve this is the reaction with triphenylphosphine, which reduces the azide and facilitates the ring closure in a single step. nih.gov The stereochemistry of the starting alcohol directly controls the stereochemistry of the final aziridine product.

Table 2: General Strategy for Chiral Aziridine Synthesis

Step Starting Material Reagent(s) Intermediate/Product Purpose
1 This compound Tosyl chloride (TsCl), Pyridine (R)-1-(4-Bromophenyl)-2-azidoethyl tosylate Activate the hydroxyl group as a leaving group.
2 (R)-1-(4-Bromophenyl)-2-azidoethyl tosylate Triphenylphosphine (PPh₃) (R)-2-(4-Bromophenyl)aziridine Reduce the azide and induce intramolecular cyclization.

Construction of Nitrogen-Containing Heterocycles

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, known for its stability and ability to engage in hydrogen bonding and dipole interactions with biological targets. nih.govnih.govfrontiersin.org The most powerful method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govwikipedia.org

In this reaction, the azide functionality of this compound acts as the 1,3-dipole, reacting with a terminal alkyne in the presence of a copper(I) catalyst. acs.orgraco.cat The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. This process is exceptionally robust and compatible with a wide range of functional groups, allowing for the modular synthesis of diverse chiral triazole-containing molecules while preserving the original stereocenter. nih.govacs.org

Table 3: CuAAC Synthesis of Triazole Derivatives

Azide Component Alkyne Component (R-C≡CH) Catalyst System Product
This compound Phenylacetylene CuSO₄, Sodium Ascorbate (R)-1-(4-Bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol
This compound Propargyl alcohol Cu(I) source (R)-1-(4-Bromophenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol
This compound Ethyl propiolate Cu(I) source Ethyl 1-((R)-2-(4-bromophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate

Oxazolidinones are five-membered heterocyclic compounds that are important both as chiral auxiliaries in asymmetric synthesis and as core structures in pharmaceuticals, such as the antibiotic linezolid. mdpi.comnih.govnih.gov The synthesis of a chiral oxazolidinone from this compound first requires the reduction of the azide to an amine, yielding (R)-2-amino-1-(4-bromophenyl)ethanol. This vicinal amino alcohol is then cyclized by reaction with a C1-electrophile that provides the carbonyl carbon. organic-chemistry.orgnih.gov Common reagents for this cyclization include phosgene (or its safer equivalent, triphosgene), N,N'-carbonyldiimidazole (CDI), and diethyl carbonate. nih.gov This process results in the formation of (R)-4-(4-bromophenyl)oxazolidin-2-one, a valuable chiral intermediate.

Oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom. The synthesis of 1,4-oxazines can be achieved from 1,2-amino alcohols, though the methods are distinct from oxazolidinone formation. arkat-usa.orgorganic-chemistry.org One approach involves the reaction of the amino alcohol precursor with α-haloketones, followed by cyclization. Another strategy is the zinc-catalyzed reaction of the corresponding aziridine with propargyl alcohols, which undergoes a ring-opening and subsequent intramolecular hydroamination to furnish the 1,4-oxazine ring. organic-chemistry.org

Table 4: Synthesis of Oxazolidinones and Oxazines

Target Heterocycle Required Precursor General Reaction Reagent Examples
Oxazolidinone (5-membered) (R)-2-amino-1-(4-bromophenyl)ethanol Carbonylative cyclization N,N'-Carbonyldiimidazole (CDI), Phosgene, Diethyl Carbonate organic-chemistry.orgnih.gov
1,4-Oxazine (6-membered) (R)-2-amino-1-(4-bromophenyl)ethanol or derived aziridine Cyclization with a C3 fragment or ring-opening/hydroamination α-Haloketones, Propargyl alcohols with Zn(OTf)₂ organic-chemistry.org

Integration into Complex Molecule Synthesis as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wordpress.com

While this compound is the starting material, the oxazolidinone derived from it, (R)-4-(4-bromophenyl)oxazolidin-2-one, is a classic example of an Evans-type chiral auxiliary. wordpress.com The synthetic utility unfolds in a sequence of steps:

Attachment : The oxazolidinone auxiliary is N-acylated with a prochiral carboxylic acid derivative (e.g., an acyl chloride).

Stereodirected Reaction : The resulting N-acyl oxazolidinone is converted into an enolate by treatment with a base. The bulky 4-bromophenyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide in an alkylation reaction) to approach from the less sterically hindered face. This results in the formation of a new stereocenter with a predictable configuration.

Removal : The chiral auxiliary is cleaved from the now-chiral acyl group, typically by hydrolysis or alcoholysis, to release the enantiomerically enriched product (e.g., a carboxylic acid or ester) and recover the auxiliary.

This strategy leverages the fixed chirality of the starting azidoethanol to control the formation of new stereocenters in a predictable manner, making it a powerful tool in asymmetric synthesis. nih.govrsc.org

Table 5: Application of the Derived Oxazolidinone as a Chiral Auxiliary

Step Process Description Example Reagents

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Elucidation of R 1 4 Bromophenyl 2 Azidoethanol

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are instrumental in determining the absolute configuration of enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the difference in absorbance of left and right circularly polarized infrared light as a function of frequency. This technique is highly sensitive to the stereochemical environment of a molecule. The absolute configuration of (R)-1-(4-Bromophenyl)-2-azidoethanol can be determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for the (R)-enantiomer.

A typical VCD analysis involves the following steps:

Conformational Search: Computational methods are used to identify the low-energy conformers of the molecule.

Quantum Chemical Calculations: For each stable conformer, the vibrational frequencies and VCD intensities are calculated using quantum chemistry software packages.

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations to generate a theoretical VCD spectrum for the (R)-enantiomer.

Comparison: The theoretical spectrum is then compared with the experimental VCD spectrum of the synthesized enantiomer. A good agreement between the experimental and calculated spectra confirms the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. ECD is particularly useful for molecules containing chromophores, such as the phenyl group in this compound. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule.

Similar to VCD, the determination of the absolute configuration using ECD involves comparing the experimental spectrum with quantum chemically calculated spectra for the possible enantiomers. The electronic transitions of the bromophenyl chromophore are sensitive to the chiral center, leading to a unique ECD spectrum for the (R)-enantiomer.

X-ray Crystallography of Chiral Derivatives for Structural Confirmation

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique requires the formation of a single crystal of the compound or a suitable crystalline derivative. For a chiral alcohol like this compound, which may not readily crystallize, derivatization with a chiral resolving agent that facilitates crystallization is a common strategy.

The process involves:

Derivatization: Reacting the alcohol with a chiral acid or isocyanate to form a diastereomeric ester or carbamate.

Crystallization: Growing single crystals of the purified diastereomeric derivative.

X-ray Diffraction Analysis: Analyzing the diffraction pattern of the crystal to determine the three-dimensional structure of the molecule, including the absolute configuration of all stereocenters.

By knowing the absolute configuration of the chiral derivatizing agent, the absolute configuration of the original alcohol can be unequivocally assigned. While a specific crystal structure for a derivative of this compound is not publicly documented, this method remains a definitive approach for structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Advanced NMR techniques provide valuable insights into the stereochemistry of chiral molecules in solution.

Chiral Shift Reagents: The use of chiral lanthanide shift reagents in NMR spectroscopy can be employed to differentiate between enantiomers. These reagents form diastereomeric complexes with the chiral analyte, leading to the separation of NMR signals for the two enantiomers. The magnitude and direction of the induced shifts can provide information about the absolute configuration, often by comparison with related compounds of known stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that provides information about the spatial proximity of protons within a molecule. For a flexible molecule like this compound, NOESY experiments can help to determine the preferred conformation in solution by identifying through-space interactions between different protons. This conformational information is crucial for the accurate theoretical calculation of VCD and ECD spectra.

While detailed advanced NMR studies specifically on this compound are not extensively reported, the application of these techniques would be invaluable in confirming its stereochemical assignment and understanding its conformational behavior in solution.

Future Research Directions in the Chemistry of Chiral Azidoaryl Alcohols

Development of Novel Stereoselective Synthetic Methodologies

The asymmetric synthesis of chiral vicinal azido (B1232118) alcohols is of paramount importance for accessing enantiopure amino alcohols, which are key structural motifs in many natural products and pharmaceuticals. Future research will likely focus on the development of more efficient, selective, and scalable methods for the synthesis of compounds like (R)-1-(4-Bromophenyl)-2-azidoethanol.

Catalytic Asymmetric Synthesis: While chemoenzymatic resolutions have proven effective, the development of catalytic asymmetric methods that directly produce the desired enantiomer from prochiral starting materials is a major goal. This includes the use of chiral metal complexes to catalyze the enantioselective ring-opening of epoxides with azide (B81097) sources. Research into novel ligand designs for metals such as copper and silver could lead to higher enantioselectivities and broader substrate scopes for the synthesis of vicinal amino ethers and, by extension, azido alcohols. researchgate.net Furthermore, dual catalysis systems, for instance combining palladium and photoredox catalysis, are emerging as powerful tools for the asymmetric synthesis of complex molecules with vicinal stereocenters. chemrxiv.org

Dynamic Kinetic Resolution: Building upon existing enzymatic kinetic resolutions, dynamic kinetic resolution (DKR) presents a more efficient strategy by allowing for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. Future work could focus on developing robust and compatible catalyst systems, combining an enzymatic catalyst for the resolution with a metal catalyst for the in-situ racemization of the slower-reacting enantiomer of 1-(4-bromophenyl)-2-azidoethanol.

Stereodivergent Synthesis: The ability to selectively synthesize any given stereoisomer of a molecule with multiple stereocenters is a significant challenge. Future methodologies may focus on stereodivergent approaches, where the choice of catalyst or reaction conditions can selectively produce either syn or anti diastereomers from the same starting materials. nih.gov This would be particularly valuable for creating a diverse library of chiral azidoaryl alcohols for various applications.

MethodologyKey FeaturesPotential for this compound
Catalytic Asymmetric Epoxide OpeningDirect synthesis of enantiopure azido alcohols.Development of specific chiral catalysts for high yields and enantioselectivity.
Dynamic Kinetic Resolution (DKR)Theoretical 100% yield of a single enantiomer.Identification of compatible enzyme and racemization catalyst systems.
Stereodivergent SynthesisAccess to all possible stereoisomers.Control over diastereoselectivity in related synthetic routes.

Exploration of New Reactivity Profiles for Broadened Synthetic Utility

The synthetic utility of this compound and related chiral azidoaryl alcohols is largely dependent on the reactivity of the azide and alcohol functional groups. Future research will undoubtedly uncover new transformations that expand their role as synthetic building blocks.

Cycloaddition Reactions: The azide group is well-known for its participation in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.netresearchgate.net Future work will likely explore the use of this compound in the synthesis of chiral triazoles, which have a wide range of applications in medicinal chemistry and materials science. Research into the reactivity of perfluorinated aryl azides suggests that electron-withdrawing groups on the aromatic ring can significantly enhance the rate of cycloaddition, a principle that could be extended to other cycloaddition partners. nsf.gov

Photocatalytic Reactions: The use of visible light photoredox catalysis has revolutionized organic synthesis. Future research could explore the photocatalytic activation of the azide or alcohol functionalities in chiral azidoaryl alcohols. For instance, photogenerated azido radicals can mediate oxidation reactions, potentially allowing for the conversion of the alcohol group into a ketone while preserving the chiral center. acs.orgresearchgate.net Similarly, photocatalytic methods are being developed for the sulfination of alcohols, opening up new avenues for the synthesis of sulfur-containing chiral compounds. nih.gov

Precursors for Chiral Ligands: The vicinal amino alcohol moiety, readily accessible from azido alcohols, is a privileged scaffold for chiral ligands in asymmetric catalysis. Future research will likely focus on the conversion of this compound into novel chiral ligands for a variety of metal-catalyzed transformations. The bromine atom on the phenyl ring also provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of ligands with tunable steric and electronic properties.

Green Chemistry Approaches in Azidoalcohol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound will prioritize methods that are more environmentally benign.

Biocatalysis: The use of enzymes and whole-cell systems for the synthesis of chiral alcohols is a cornerstone of green chemistry. rsc.orgnih.govmagtech.com.cnresearchgate.net Future efforts will focus on discovering and engineering new enzymes with enhanced activity, stability, and substrate specificity for the production of chiral azidoaryl alcohols. Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, will continue to be a fruitful area of research. rug.nlresearchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in a variety of organic transformations. ajrconline.orgnih.govnih.gov The application of microwave-assisted synthesis to the preparation of this compound could lead to more efficient and energy-saving processes.

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more sustainable alternatives is a key goal of green chemistry. Ionic liquids have emerged as promising "green" solvents due to their low vapor pressure and high thermal stability. pnu.ac.irdcu.ieauctoresonline.orgresearchgate.netresearchgate.net Research into the use of ionic liquids as reaction media for the synthesis and reactions of chiral azido alcohols could lead to cleaner and more recyclable processes.

Green Chemistry ApproachAdvantages
BiocatalysisHigh selectivity, mild reaction conditions, renewable catalysts.
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency.
Ionic LiquidsLow volatility, high thermal stability, potential for recyclability.

Applications in Advanced Materials and Supramolecular Chemistry

The unique structural features of chiral azidoaryl alcohols make them attractive building blocks for the construction of advanced materials with novel properties.

Supramolecular Polymers: Supramolecular chemistry focuses on the non-covalent interactions between molecules. Chiral molecules can self-assemble into helical supramolecular polymers with interesting chiroptical properties. mdpi.comrsc.orgnih.govrsc.orgnih.gov Future research could explore the incorporation of this compound into supramolecular polymer backbones, either through covalent modification or through non-covalent interactions such as hydrogen bonding. The resulting materials could have applications in chiral recognition and separation.

Chiral Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The use of chiral building blocks, such as ligands derived from this compound, could lead to the formation of chiral MOFs. These materials could be used for enantioselective separations and asymmetric catalysis.

Chiral Sensors: The development of sensors that can distinguish between enantiomers is of great importance in the pharmaceutical industry and for environmental monitoring. Chiral azidoaryl alcohols could be incorporated into sensor platforms, where their specific interactions with chiral analytes could be detected through changes in fluorescence, color, or electrochemical signals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(4-Bromophenyl)-2-azidoethanol, and how do stereochemical outcomes vary with different methods?

  • Methodological Answer : The compound can be synthesized via enzymatic resolution of precursors or asymmetric reduction of ketones. For example, kinetic resolution of 1-(4-bromophenyl)ethanol derivatives using lipases or alcohol dehydrogenases (ADHs) achieves high enantiomeric excess (>97% ee) . Stereochemical control is critical; using chiral auxiliaries or catalysts (e.g., Burkholderia cepacia lipase) ensures retention of the (R)-configuration. X-ray crystallography (SHELX refinement) and HPLC with chiral stationary phases (CSPs) are used to confirm stereochemistry .

Q. How is the enantiomeric purity of this compound validated in academic studies?

  • Methodological Answer : Enantiomeric purity is assessed via chiral HPLC (e.g., using CSP acid columns) and polarimetry. For instance, optical rotations are compared to literature values (e.g., [α]D = +25° for the (R)-enantiomer in ethanol). Gas chromatography (GC) with chiral columns can resolve enantiomers with >99% ee, as demonstrated in studies on structurally similar bromophenyl ethanol derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirms azide (-N₃) stretches at ~2100 cm⁻¹ and hydroxyl (-OH) bands at ~3400 cm⁻¹ .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.6 ppm for the 4-bromophenyl group) and the azidoethanol backbone (δ 3.5–4.0 ppm for CH₂N₃) .
  • UV-Vis : TD-DFT simulations align with experimental λmax values (e.g., 280 nm for π→π* transitions in bromophenyl derivatives) .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound derivatives?

  • Methodological Answer : Discrepancies between X-ray structures (e.g., SHELXL-refined bond lengths) and computational models (DFT-optimized geometries) often arise from crystal packing effects. Multi-technique validation—combining single-crystal XRD, solid-state NMR, and periodic DFT calculations—resolves such conflicts. For example, SHELX-refined structures may show C-Br bond elongation (1.89 Å vs. DFT-predicted 1.87 Å) due to lattice strain .

Q. What strategies optimize the chemoenzymatic synthesis of this compound to minimize azide group degradation?

  • Methodological Answer : Azide stability is pH- and solvent-dependent. Conducting reactions under inert atmospheres (N₂) in aprotic solvents (e.g., THF or DCM) at low temperatures (0–5°C) prevents HN₃ formation. Enzymatic steps using ADHs in buffered aqueous-organic biphasic systems (e.g., phosphate buffer/tert-butanol) improve yields (>80%) while preserving the azide moiety .

Q. How do computational methods (e.g., DFT) predict the photodegradation pathways of this compound?

  • Methodological Answer : TD-DFT at the B3LYP/6-311G(d,p) level models excited-state behavior. Simulations predict Norrish-type I cleavage of the azidoethanol chain under UV light (λ < 300 nm), releasing N₂ and forming a ketone intermediate. Experimental validation via HPLC-MS confirms degradation products, aligning with computed vertical ionization energies (VIEs) .

Q. What are the challenges in scaling up asymmetric synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Scale-up introduces mixing inefficiencies and thermal gradients. Microreactor systems enhance mass transfer and temperature control, enabling continuous-flow enzymatic resolution. For example, Burkholderia cepacia lipase in a packed-bed reactor achieves 95% ee at 10 g scale, compared to 97% ee in batch reactions .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of solvent polarity in azide stability during ADH-catalyzed reductions .
  • Environmental Impact : Assess biodegradability and ecotoxicity using OECD 301D and Daphnia magna assays .
  • Drug Development : Explore derivatization into protease inhibitors or antimicrobial agents via CuAAC "click" chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.